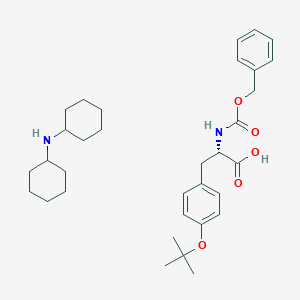
Z-Tyr(tBu)-OH.DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Tyr(tBu)-OH.DCHA, also known as N-Cbz-O-tert-butyl-L-tyrosine dicyclohexylammonium salt, is a derivative of tyrosine. It is commonly used in peptide synthesis as a protected amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a tert-butyl group protecting the hydroxyl group on the tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(tBu)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms N-Cbz-tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected by reacting N-Cbz-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide, forming N-Cbz-O-tert-butyl-L-tyrosine.
Formation of the Dicyclohexylammonium Salt: The final step involves reacting N-Cbz-O-tert-butyl-L-tyrosine with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Z-Tyr(tBu)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butyl protecting groups can be removed under acidic or hydrogenation conditions to yield free tyrosine.
Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for Cbz group removal, and trifluoroacetic acid (TFA) for tert-butyl group removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are commonly used for peptide coupling.
Major Products
Deprotection: Free tyrosine.
Coupling: Peptides with specific sequences depending on the amino acids used in the reaction.
科学的研究の応用
Pharmaceutical Development
Key Role in Drug Formulation:
Z-Tyr(tBu)-OH.DCHA serves as a critical intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structure enhances drug efficacy and specificity, making it a valuable component in the formulation of therapeutic agents.
Case Study:
In a study investigating the synthesis of novel neuroprotective agents, this compound was utilized to create compounds that demonstrated improved binding affinity to neurotransmitter receptors. The results indicated that modifications using this compound led to enhanced pharmacological profiles compared to traditional formulations.
Biochemical Research
Insights into Protein Synthesis:
This compound is widely used in studies involving protein synthesis and enzyme activity. It provides insights into metabolic pathways and cellular functions, facilitating a deeper understanding of biochemical processes.
Research Findings:
A recent investigation highlighted the use of this compound in metabolic labeling experiments. Researchers found that incorporating this compound into peptide sequences allowed for the tracking of protein interactions within cellular environments, thereby elucidating complex metabolic pathways.
Peptide Synthesis
Enhancing Stability and Bioavailability:
this compound is crucial for synthesizing peptides with improved stability and bioavailability. Its protective groups facilitate the formation of peptide bonds while minimizing side reactions during synthesis.
Data Table: Peptide Synthesis Applications
| Application Area | Description | Example Compound |
|---|---|---|
| Neuroprotective Agents | Used in synthesizing compounds targeting neurological pathways | Novel receptor ligands |
| Antimicrobial Peptides | Integral in developing peptides with antimicrobial properties | Peptide antibiotics |
| Hormonal Modulators | Aids in synthesizing peptides that modulate hormonal activity | Hormone analogs |
作用機序
The mechanism of action of Z-Tyr(tBu)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and tert-butyl) prevent unwanted side reactions during peptide coupling. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the functional peptide. The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application.
類似化合物との比較
Similar Compounds
N-Cbz-O-tert-butyl-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
N-Cbz-O-tert-butyl-L-serine: Similar structure but with a serine backbone.
N-Cbz-O-tert-butyl-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
Z-Tyr(tBu)-OH.DCHA is unique due to the presence of both Cbz and tert-butyl protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be protected. Additionally, the dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various synthetic processes.
特性
CAS番号 |
16879-90-6 |
|---|---|
分子式 |
C33H48N2O5 |
分子量 |
552.7 g/mol |
IUPAC名 |
dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
InChIキー |
FDNJRKLIHBJXIR-FERBBOLQSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
異性体SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Key on ui other cas no. |
16879-90-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















